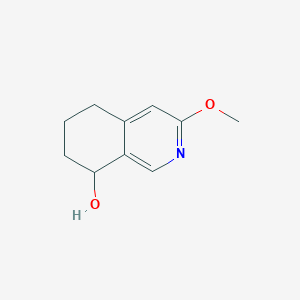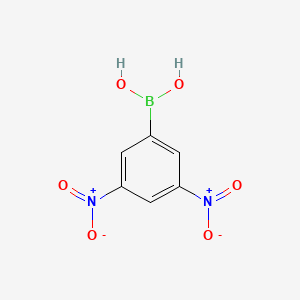![molecular formula C14H22Cl2N2O2 B14054938 1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)
1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl is a chemical compound that belongs to the class of piperazine derivatives It features a unique structure with a dihydrobenzo dioxin moiety attached to an ethyl piperazine group
Méthodes De Préparation
The synthesis of 1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl typically involves multiple steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated to form the dihydrobenzo dioxin structure.
Azidation and Curtius Rearrangement: The carboxylic acid group is converted to an azide, followed by Curtius rearrangement to form the desired amine.
Hydrolysis and Salification: The intermediate is hydrolyzed and then salified to obtain the final product.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the choice of solvents and reaction temperatures.
Analyse Des Réactions Chimiques
1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with different groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its unique structure.
Materials Science: The compound’s properties make it suitable for use in the development of new materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: It is used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms that lead to the desired biological effects .
Comparaison Avec Des Composés Similaires
1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2HCl can be compared with other similar compounds:
1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)ethyl)hydrazine: This compound has a similar dihydrobenzo dioxin structure but differs in the attached functional group.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl): This compound shares the dihydrobenzo dioxin moiety but has different substituents
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H22Cl2N2O2 |
|---|---|
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-11(16-6-4-15-5-7-16)12-2-3-13-14(10-12)18-9-8-17-13;;/h2-3,10-11,15H,4-9H2,1H3;2*1H |
Clé InChI |
FYFVLMYFMALUKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)OCCO2)N3CCNCC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)










